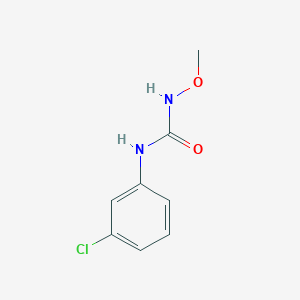![molecular formula C28H54 B14637534 [2-(Cyclohexylmethyl)pentadecyl]cyclohexane CAS No. 55255-74-8](/img/structure/B14637534.png)
[2-(Cyclohexylmethyl)pentadecyl]cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Cyclohexylmethyl)pentadecyl]cyclohexane is a complex organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound contains two cyclohexane rings and a long alkyl chain, making it a unique and interesting molecule for various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclohexylmethyl)pentadecyl]cyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The purification process typically includes distillation and recrystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Cyclohexylmethyl)pentadecyl]cyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form cyclohexanone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to form cyclohexane derivatives.
Substitution: Halogenation reactions can occur with halogens like chlorine (Cl2) or bromine (Br2) to form halogenated cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium (Pd) catalyst, elevated temperatures and pressures.
Substitution: Chlorine (Cl2), bromine (Br2), UV light or heat to initiate the reaction.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Applications De Recherche Scientifique
[2-(Cyclohexylmethyl)pentadecyl]cyclohexane has various applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of cycloalkanes.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [2-(Cyclohexylmethyl)pentadecyl]cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to integrate into lipid membranes, potentially altering membrane fluidity and function. It may also interact with specific proteins, affecting their activity and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane: A simpler cycloalkane with a single ring structure.
Cyclododecane: A larger cycloalkane with a twelve-membered ring.
Cyclopentadecane: A cycloalkane with a fifteen-membered ring.
Uniqueness
[2-(Cyclohexylmethyl)pentadecyl]cyclohexane is unique due to its dual cyclohexane rings and long alkyl chain, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
55255-74-8 |
|---|---|
Formule moléculaire |
C28H54 |
Poids moléculaire |
390.7 g/mol |
Nom IUPAC |
2-(cyclohexylmethyl)pentadecylcyclohexane |
InChI |
InChI=1S/C28H54/c1-2-3-4-5-6-7-8-9-10-11-14-23-28(24-26-19-15-12-16-20-26)25-27-21-17-13-18-22-27/h26-28H,2-25H2,1H3 |
Clé InChI |
YXVMXTUZMDZWJI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(CC1CCCCC1)CC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


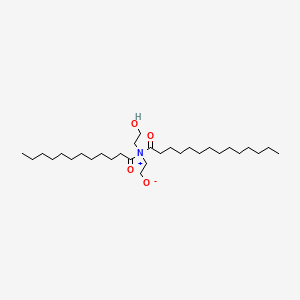
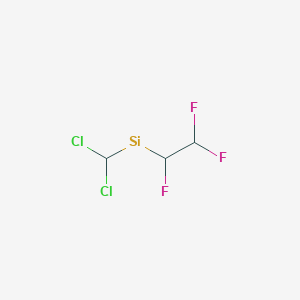
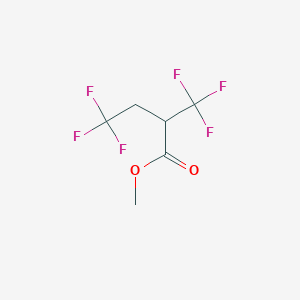
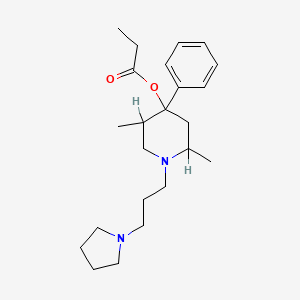
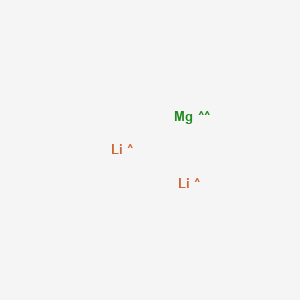
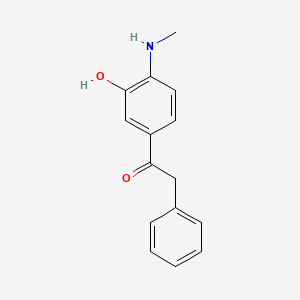
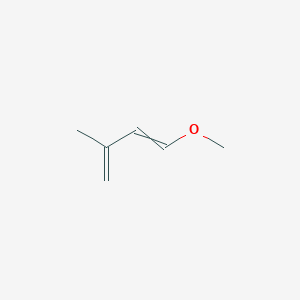
![N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide](/img/structure/B14637505.png)

![N-[5-(6-Amino-2-fluoro-purin-9-YL)-4-hydroxy-2-(hydroxymethyl)oxolan-3-YL]acetamide](/img/structure/B14637527.png)
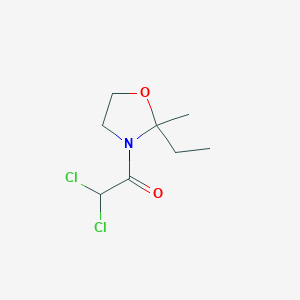
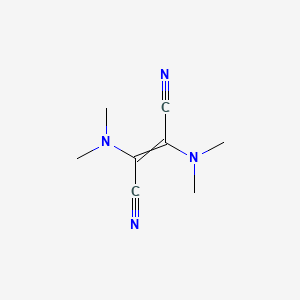
![9,10-Di([1,1'-biphenyl]-2-yl)anthracene](/img/structure/B14637542.png)
